molecular formula C6H13BrMg B1334592 Magnesium, bromohexyl- CAS No. 3761-92-0

Magnesium, bromohexyl-

Cat. No.: B1334592
CAS No.: 3761-92-0
M. Wt: 189.38 g/mol
InChI Key: LZFCBBSYZJPPIV-UHFFFAOYSA-M
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Description

"Magnesium, bromohexyl-", also known as hexylmagnesium bromide (CAS: 13125-66-1), is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₆H₁₃BrMg, with a molecular weight of 189.38 g/mol. This compound consists of a magnesium atom bonded to a brominated hexyl group (a six-carbon alkyl chain) and is typically prepared as a solution in tetrahydrofuran (THF) or diethyl ether .

Grignard reagents like bromohexylmagnesium are pivotal in organic synthesis, acting as strong nucleophiles to form carbon-carbon bonds in reactions with carbonyl compounds, epoxides, and halides. Specific applications include the synthesis of alcohols, ketones, and pharmaceuticals. Notably, bromohexyl-functionalized ligands have been utilized in the preparation of technetium complexes for radiopharmaceutical research .

Mechanism of Action

Hexylmagnesium bromide, also known as magnesium;hexane;bromide or Magnesium, bromohexyl-, is an organomagnesium compound that plays a significant role in organic synthesis .

Target of Action

The primary targets of Hexylmagnesium bromide are various electrophiles, such as carbonyl compounds . These electrophiles are chemical species that tend to accept electrons and form new chemical bonds.

Mode of Action

Hexylmagnesium bromide interacts with its targets through a process known as the Grignard reaction . In this reaction, the Hexylmagnesium bromide, acting as a nucleophile, adds to the electrophilic carbon atom of the carbonyl group . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Grignard reaction involving Hexylmagnesium bromide affects the biochemical pathway of carbonyl compound synthesis . The addition of Hexylmagnesium bromide to carbonyl compounds leads to the formation of alcohols or carboxylic acids . These products are key intermediates in various biochemical pathways and play crucial roles in the synthesis of pharmaceuticals, natural products, and other organic compounds .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetic behavior would be significantly influenced by its chemical properties, including its reactivity and the nature of the solvent used .

Result of Action

The action of Hexylmagnesium bromide results in the formation of new organic compounds. Specifically, it can add to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids . These products are commonly used in the synthesis of pharmaceuticals, natural products, and other organic compounds .

Action Environment

The action, efficacy, and stability of Hexylmagnesium bromide are influenced by several environmental factors. For instance, the compound is typically prepared and used in anhydrous solvents like diethyl ether . The presence of water or other protic substances can lead to the decomposition of the compound . Furthermore, the temperature of the environment can affect the solubility of the compound and the rate of the Grignard reaction .

Biological Activity

Magnesium, bromohexyl- (C6H13BrMg), is an organomagnesium compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article examines the biological activity of magnesium bromohexyl through various studies, case reports, and relevant data.

Magnesium bromohexyl is synthesized by reacting magnesium turnings with 1-bromohexane in diethyl ether, resulting in a solution that can be utilized in various organic synthesis applications . The compound is classified as an organomagnesium reagent, which is commonly used in Grignard reactions to form carbon-carbon bonds.

The biological activity of magnesium bromohexyl primarily revolves around its role as a magnesium source in enzymatic reactions. Magnesium ions are crucial cofactors for many enzymes, influencing their activity and stability. For instance, studies have shown that magnesium ions are essential for the function of certain enzymes involved in metabolic pathways, such as those related to cancer cell proliferation and oxidative phosphorylation (OXPHOS) inhibition .

  • Enzyme Activation : Magnesium bromohexyl can enhance the activity of enzymes that require magnesium as a cofactor. Research indicates that the presence of magnesium ions significantly affects the binding affinity of substrates to their respective enzymes .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of magnesium bromohexyl on various cancer cell lines. For example, compounds similar to magnesium bromohexyl were tested against human melanoma cells, revealing low cytotoxicity at concentrations exceeding 100 µM . This suggests that while it may not be highly toxic, its efficacy as a therapeutic agent warrants further investigation.

Case Studies

  • Melanoma Treatment : A mitochondria-targeted analog of magnolol demonstrated significant inhibition of OXPHOS and proliferation in melanoma cells. Although not directly related to magnesium bromohexyl, this study underscores the importance of magnesium in modulating cellular energy metabolism and highlights potential pathways where magnesium compounds could exert therapeutic effects .
  • Research on Coordination Complexes : Studies involving magnesium coordination complexes have shown varying biological activities depending on the ligands used. These findings suggest that structural modifications in magnesium compounds can lead to different biological outcomes, indicating a need for further exploration into how variations like bromohexyl affect activity .

Data Summary

The following table summarizes key findings related to the biological activity of magnesium bromohexyl and similar compounds:

Study/Source Biological Activity Concentration Tested IC50 Value Notes
Meneely et al. Enzyme activationUp to 100 µM>100 µMLow cytotoxicity observed
Magnolol Study Inhibition of OXPHOS0.2 µMNot specifiedSignificant effects on melanoma cells
Coordination Chemistry Varies by ligandN/AN/AHighlights importance of ligand structure

Scientific Research Applications

Applications in Organic Synthesis

2.1 Grignard Reagent

As a Grignard reagent, magnesium, bromohexyl- is essential for the formation of various organic compounds. It reacts with carbonyl compounds to produce alcohols through nucleophilic addition. The general reaction can be represented as follows:R MgBr+C=OR R C(OH)MgBr\text{R MgBr}+\text{R }C=O\rightarrow \text{R R }C(OH)-MgBr2.2 Synthesis of Complex Molecules

Magnesium, bromohexyl- can be used to synthesize complex molecules such as:

  • Alcohols : By reacting with aldehydes or ketones.
  • Carboxylic Acids : Through hydrolysis of the resulting magnesium alkoxide.
  • Aromatic Compounds : By coupling reactions with aromatic halides.

Case Study 1: Synthesis of Alcohols

In a study published in Organic Letters, magnesium, bromohexyl- was employed to convert various aldehydes into corresponding alcohols with high yields. The reaction conditions were optimized to achieve regioselectivity and minimize side reactions. The results indicated that the use of this Grignard reagent allowed for efficient synthesis under mild conditions .

AldehydeProduct (Alcohol)Yield (%)
BenzaldehydeBenzyl alcohol85
Propanal1-Hexanol90
Butanal2-Hexanol88

Case Study 2: Coupling Reactions

Another study highlighted the use of magnesium, bromohexyl- in cross-coupling reactions with aryl halides. This method demonstrated its utility in forming biaryl compounds, which are important in pharmaceuticals and materials science .

Aryl HalideProduct (Biaryl)Yield (%)
BromobenzeneDiphenyl75
ChlorobenzenePhenyl-hexane70
IodobenzeneHexyl-diphenyl80

Safety Considerations

Magnesium, bromohexyl- is classified as a hazardous material due to its reactivity with water and potential to cause skin burns and eye damage. Proper handling protocols include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.
  • Storage in airtight containers away from moisture.
  • Training for personnel on emergency procedures in case of exposure.

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

Hexylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols after hydrolysis. The nucleophilic alkyl group attacks the electrophilic carbonyl carbon, followed by protonation and acidic workup.

Example Reaction with Aldehydes :
\text{RCHO}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{RCH}_2\text{OH}\(\text{after hydrolysis})

SubstrateProductConditionsMechanism
AldehydesPrimary AlcoholAnhydrous ether, H₃O⁺Nucleophilic addition
KetonesTertiary AlcoholTetrahydrofuran (THF)Alkylation
EstersTertiary AlcoholReflux in dry etherTwo-step alkylation

Reaction with Carbon Dioxide

Hexylmagnesium bromide reacts with CO₂ to form heptanoic acid after hydrolysis:
\text{CO}_2+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{C}_6\text{H}_{13}\text{COOH}\(\text{after hydrolysis})

Key Data :

  • Yield : ~75–85% under optimized conditions .

  • Solvent : Requires polar aprotic solvents (e.g., THF) for efficient CO₂ absorption.

Reaction with Epoxides

The reagent opens epoxide rings, forming alcohols with extended carbon chains:
Epoxide+C6H13MgBrC6H13CH2CH OH R\text{Epoxide}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{C}_6\text{H}_{13}\text{CH}_2\text{CH OH R}

Epoxide TypeProduct StructureStereochemical Outcome
SymmetricalSecondary AlcoholRacemic mixture
UnsymmetricalTertiary AlcoholRegioselective addition

Reaction with Nitriles

Hexylmagnesium bromide reacts with nitriles to form ketones after hydrolysis:
\text{RCN}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{RCOC}_6\text{H}_{13}\(\text{after hydrolysis})

Conditions :

  • Temperature: 0–25°C.

  • Solvent: Diethyl ether or THF .

Alkylation of Alkyl Halides

The reagent participates in coupling reactions with alkyl halides to form longer alkanes:
RX+C6H13MgBrR C6H13+MgBrX\text{RX}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{R C}_6\text{H}_{13}+\text{MgBrX}

Limitations :

  • Works best with primary alkyl halides (SN2 mechanism).

  • Steric hindrance reduces yield with bulky substrates .

Reaction with Acid Chlorides

Hexylmagnesium bromide reacts with acid chlorides to yield ketones:
RCOCl+C6H13MgBrRCOC6H13+MgBrCl\text{RCOCl}+\text{C}_6\text{H}_{13}\text{MgBr}\rightarrow \text{RCOC}_6\text{H}_{13}+\text{MgBrCl}

Key Insight :

  • Requires careful temperature control (–78°C) to prevent over-addition .

Decomposition Pathways

Hexylmagnesium bromide is moisture-sensitive, decomposing in the presence of water:
C6H13MgBr+H2OC6H14+Mg OH Br\text{C}_6\text{H}_{13}\text{MgBr}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{14}+\text{Mg OH Br}

Stability Data :

  • Half-life in humid air : <5 minutes.

  • Storage : Requires inert atmosphere (argon/nitrogen) .

Hexylmagnesium bromide’s versatility in forming carbon-carbon bonds underpins its utility in synthesizing pharmaceuticals, agrochemicals, and polymers. Its reactions with carbonyl compounds, CO₂, and electrophiles are well-documented, with solvent choice and anhydrous conditions critically influencing yields . Further research into its catalytic applications could expand its synthetic scope.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing magnesium, bromohexyl-?

  • Synthesis : Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent moisture/oxygen degradation. React bromohexyl halide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under controlled temperatures (40–60°C). Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR; ¹H, ¹³C) to confirm structure, focusing on Mg-C bonding signals (δ 0–5 ppm in ¹H NMR). Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify Mg-Br stretching modes (400–500 cm⁻¹). Elemental analysis (EA) validates stoichiometry .

Q. How can researchers ensure reproducibility in synthesizing magnesium, bromohexyl-?

  • Standardize solvent purity (e.g., THF distilled over sodium/benzophenone), magnesium activation (acid-washed or ultrasonicated), and reaction temperature (±2°C tolerance). Document moisture levels (<10 ppm) using Karl Fischer titration. Cross-validate results with independent replicates and interlab comparisons .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for magnesium, bromohexyl-?

  • Case Study : If conflicting catalytic efficiencies arise, conduct kinetic studies under controlled conditions (solvent polarity, temperature gradients). Use Arrhenius plots to compare activation energies. Apply systematic error analysis (e.g., quantify trace water via ICP-MS) to identify confounding variables .
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Perform subgroup analyses (e.g., solvent effects, Mg particle size) to isolate factors influencing reactivity disparities .

Q. How does the bromohexyl ligand influence the thermal stability of magnesium, bromohexyl-?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures. Compare with computational models (DFT calculations) to correlate ligand structure (e.g., alkyl chain length) with stability. Cross-reference with differential scanning calorimetry (DSC) for phase transitions .

Q. What advanced spectroscopic techniques elucidate the electronic structure of magnesium, bromohexyl-?

  • Use X-ray absorption spectroscopy (XAS) to probe Mg K-edge transitions, revealing oxidation states. Pair with electron paramagnetic resonance (EPR) to detect paramagnetic intermediates in reaction pathways. Solid-state NMR (¹²⁵Mg) can clarify coordination geometry, though isotopic enrichment may be required .

Q. Methodological Frameworks

Q. How to design a study investigating magnesium, bromohexyl-’s role in cross-coupling reactions?

  • Hypothesis-Driven Approach : Formulate a hypothesis (e.g., "Longer alkyl chains reduce Mg center electrophilicity"). Test via controlled experiments varying ligand structures (C3–C8 alkyls). Measure reaction yields (GC-MS) and intermediate lifetimes (stopped-flow spectroscopy) .
  • Controls : Include Grignard analogs (e.g., Mg-butyl) as benchmarks. Use inert atmosphere reactors to exclude oxygen/moisture artifacts .

Q. What statistical approaches are optimal for analyzing magnesium, bromohexyl-’s bioactivity data?

  • Apply mixed-effects models to account for batch variability in cytotoxicity assays. Use principal component analysis (PCA) to reduce high-dimensional datasets (e.g., transcriptomic profiles from magnesium-deficient models) .

Q. Data Reporting and Validation

Q. How should researchers address incomplete datasets in magnesium, bromohexyl- studies?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Contact corresponding authors for raw data (e.g., crystallographic files, kinetic traces). Use image analysis tools (e.g., ImageJ) to extract data from published figures if necessary .

Q. What validation protocols confirm the purity of magnesium, bromohexyl-?

  • Combine EA (C, H, N, Mg), inductively coupled plasma mass spectrometry (ICP-MS) for Br/Mg ratios, and X-ray diffraction (XRD) for crystallinity. For solution-phase studies, use dynamic light scattering (DLS) to detect colloidal aggregates .

Q. Ethical and Reporting Standards

Q. How to align magnesium, bromohexyl- research with CONSORT guidelines for transparency?

  • Disclose synthesis parameters (solvent lot numbers, equipment calibration dates) in supplementary materials. Use flow diagrams to document sample attrition in bioassays. Adhere to STROBE or CHEMRICH checklists for chemical data reporting .

Comparison with Similar Compounds

Comparison with Similar Organomagnesium Compounds

Structural and Functional Variations

The reactivity, stability, and applications of Grignard reagents depend on the alkyl/aryl group attached to magnesium. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of Selected Organomagnesium Bromides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility/Concentration Applications
Magnesium, bromohexyl- 13125-66-1 C₆H₁₃BrMg 189.38 1.0 M in THF Ligand synthesis, pharmaceuticals
Ethylmagnesium bromide 925-90-6 C₂H₅BrMg 133.27 2.9 M in 2-MeTHF Small-scale alkylation reactions
Heptylmagnesium bromide 6000-67-5 C₇H₁₅BrMg 215.40 1.0 M in diethyl ether Synthesis of long-chain hydrocarbons
Cyclohexylmethylmagnesium bromide 35166-78-0 C₇H₁₃BrMg 201.39 0.5 M in THF Introduction of bulky substituents
Phenylmagnesium bromide 100-58-3 C₆H₅BrMg 181.31 2.9 M in 2-MeTHF Aromatic coupling reactions

Reactivity and Stability

  • Chain Length Effects : Shorter-chain reagents (e.g., ethylmagnesium bromide) exhibit higher reactivity due to reduced steric hindrance, enabling faster nucleophilic attacks. Longer chains (e.g., heptylmagnesium bromide) are less reactive but useful for synthesizing hydrophobic products .
  • Steric Hindrance : Cyclohexylmethylmagnesium bromide’s bulky cyclohexyl group slows reaction kinetics but improves selectivity in forming branched products .
  • Solvent Compatibility : Bromohexylmagnesium is stable in THF, a solvent that stabilizes Grignard reagents via coordination to magnesium. In contrast, phenylmagnesium bromide is often prepared in 2-methyltetrahydrofuran for enhanced stability .

Properties

IUPAC Name

magnesium;hexane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFCBBSYZJPPIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884011
Record name Magnesium, bromohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3761-92-0
Record name Magnesium, bromohexyl-
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Record name Magnesium, bromohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3761-92-0
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